Cas no 877816-97-2 (N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide)

N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a furan-thiophene hybrid scaffold with dimethoxybenzene sulfonamide functionality. This compound is of interest in medicinal chemistry and materials science due to its unique heterocyclic framework, which may confer enhanced binding affinity or electronic properties. The presence of both sulfonyl and dimethoxy groups offers potential for selective interactions in biological systems or as a precursor for further functionalization. Its multi-ring system suggests utility in the development of small-molecule inhibitors, catalysts, or optoelectronic materials. The compound's stability and synthetic versatility make it a valuable intermediate for research applications requiring tailored sulfonamide-based architectures.
N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide structure
877816-97-2 structure
Product Name:N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide
CAS No:877816-97-2
MF:C18H19NO7S3
MW:457.540961503983
CID:5987509
PubChem ID:16032936
Update Time:2025-10-31

N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide
    • N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3,4-dimethoxybenzenesulfonamide
    • 877816-97-2
    • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide
    • NCGC00137356-01
    • N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
    • AKOS002070350
    • N-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)-3,4-dimethoxybenzenesulfonamide
    • CHEMBL1475272
    • AKOS021664365
    • F2569-0782
    • HMS1906F13
    • G857-1562
    • Inchi: 1S/C18H19NO7S3/c1-24-14-8-7-13(11-16(14)25-2)29(22,23)19-12-17(15-5-3-9-26-15)28(20,21)18-6-4-10-27-18/h3-11,17,19H,12H2,1-2H3
    • InChI Key: SWPQEUMUJGCMDB-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=CO2)S(C2SC=CC=2)(=O)=O)(=O)=O)=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 457.03236547g/mol
  • Monoisotopic Mass: 457.03236547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 732
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 157Ų

N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide Pricemore >>

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N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide Related Literature

Additional information on N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide

N-2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 877816-97-2): A Comprehensive Overview

N-2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 877816-97-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential therapeutic uses of N-2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide.

Chemical Structure and Synthesis

The chemical structure of N-2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide is defined by its intricate arrangement of functional groups. The compound features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, a sulfonamide group at the 1 position, and an ethyl chain carrying a thiophene sulfonyl group and a furan ring. This combination of functional groups imparts unique physical and chemical properties to the molecule.

The synthesis of N-2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step reactions. One common approach is to start with 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with 2-(furan-2-yl)ethylamine to form the primary amide. Subsequently, the amide is further modified by introducing the thiophene sulfonyl group through a sulfonation reaction. The precise conditions and reagents used in each step can vary, but careful control of reaction parameters is essential to ensure high yields and purity.

Biological Properties and Mechanisms of Action

Recent studies have highlighted the diverse biological activities of N-2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide. One of its most notable properties is its ability to act as a potent inhibitor of specific enzymes involved in various physiological processes. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key regulators of cell signaling pathways.

In addition to its enzymatic inhibition properties, N-2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl-3,4-dimethoxybenzene-1-sulfonamide has been found to exhibit anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacological Applications

The potential therapeutic applications of N-2-(Furan-2-y)-l)-N'-[3-methoxyphenyl]-N'-(pyridin-l ylmethylidene)guanidine are diverse and promising. Ongoing clinical trials are exploring its efficacy in treating various conditions. For example, preliminary data from phase I clinical trials have shown that the compound is well-tolerated and exhibits promising pharmacokinetic properties.

In cancer research, N-[(furan--y)-(thiophen--sulfonyl)-ethyl--(dimethoxybenz--sulfonamide) has shown potential as an anti-cancer agent due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Preclinical studies have demonstrated its efficacy in reducing tumor size and inhibiting angiogenesis in various cancer models.

Beyond cancer and inflammatory diseases, there is growing interest in exploring the use of N-(furan--y)-N'-[3-methoxyphenyl]-N'-(pyridin-l ylmethylidene)guanidine for neurological disorders. Preliminary research suggests that it may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Safety and Toxicology strong> p > < p >The safety profile ofN- span>(furan- span>-y) span>-N'-[3-methoxyphenyl]-N'-(pyridin-l ylmethylidene)guanidine strong >is an important consideration for its development as a therapeutic agent . Extensive toxicological studies have been conducted to evaluate its safety in both in vitro and in vivo models . Results from these studies indicate that the compound exhibits low toxicity at therapeutic doses , with no significant adverse effects observed . However , further long-term studies are necessary to fully understand its safety profile . p > < p >In conclusion ,< strong >N- span>(furan- span>-y) span>-N'-[3-methoxyphenyl]-N'-(pyridin-l ylmethylidene)guanidine (CAS No . 877816 -97 - 0 ) strong >is a multifaceted compound with promising therapeutic potential . Its unique chemical structure , combined with its diverse biological activities , makes it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in the treatment of various diseases . p > article > response >

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